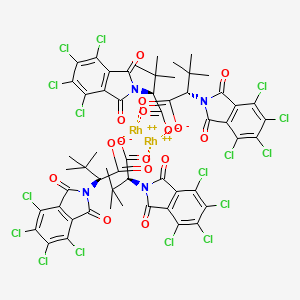![molecular formula C40H54F2N10O10 B12301381 2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 2-[4,7-bis(carboximetil)-10-[2-[4-[3-[4-[[2-(2-ciano-4,4-difluoropirrolidin-1-il)-2-oxoetíl]carbamoil]quinolin-6-il]oxipropril]piperazin-1-il]-2-oxoetíl]-1,4,7,10-tetrazaciclododec-1-il]acético es un compuesto orgánico complejo con una amplia gama de aplicaciones en investigación científica. Este compuesto se caracteriza por su intrincada estructura, que incluye múltiples grupos funcionales como carboximetil, ciano, difluoropirrolidinil y porciones quinolinil. Sus propiedades químicas únicas lo convierten en una herramienta valiosa en varios campos de estudio, incluyendo química, biología, medicina e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ácido 2-[4,7-bis(carboximetil)-10-[2-[4-[3-[4-[[2-(2-ciano-4,4-difluoropirrolidin-1-il)-2-oxoetíl]carbamoil]quinolin-6-il]oxipropril]piperazin-1-il]-2-oxoetíl]-1,4,7,10-tetrazaciclododec-1-il]acético implica múltiples pasos, cada uno de los cuales requiere condiciones de reacción específicas. El proceso típicamente comienza con la preparación del núcleo tetrazaciclododecano, seguido de la adición secuencial de los distintos grupos funcionales. Los reactivos clave utilizados en la síntesis incluyen agentes carboximetilantes, precursores ciano y difluoropirrolidinil y derivados quinolinil. Las reacciones se llevan a cabo a menudo bajo temperaturas y condiciones de pH controladas para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos permiten un control preciso sobre los parámetros de reacción, lo que lleva a una calidad de producto constante. Además, se emplean técnicas de purificación como la cromatografía y la cristalización para aislar el producto final de los subproductos y las impurezas de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
Ácido 2-[4,7-bis(carboximetil)-10-[2-[4-[3-[4-[[2-(2-ciano-4,4-difluoropirrolidin-1-il)-2-oxoetíl]carbamoil]quinolin-6-il]oxipropril]piperazin-1-il]-2-oxoetíl]-1,4,7,10-tetrazaciclododec-1-il]acético experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas, disolventes y catalizadores controlados para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados del compuesto original.
Aplicaciones Científicas De Investigación
Ácido 2-[4,7-bis(carboximetil)-10-[2-[4-[3-[4-[[2-(2-ciano-4,4-difluoropirrolidin-1-il)-2-oxoetíl]carbamoil]quinolin-6-il]oxipropril]piperazin-1-il]-2-oxoetíl]-1,4,7,10-tetrazaciclododec-1-il]acético tiene numerosas aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: El compuesto se emplea en estudios que involucran inhibición enzimática, unión a proteínas y vías de señalización celular.
Medicina: Tiene posibles aplicaciones terapéuticas, incluso como candidato a fármaco para tratar diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de Ácido 2-[4,7-bis(carboximetil)-10-[2-[4-[3-[4-[[2-(2-ciano-4,4-difluoropirrolidin-1-il)-2-oxoetíl]carbamoil]quinolin-6-il]oxipropril]piperazin-1-il]-2-oxoetíl]-1,4,7,10-tetrazaciclododec-1-il]acético implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Propiedades
Fórmula molecular |
C40H54F2N10O10 |
|---|---|
Peso molecular |
872.9 g/mol |
Nombre IUPAC |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C40H54F2N10O10/c41-40(42)21-29(22-43)52(28-40)34(53)23-45-39(61)31-4-5-44-33-3-2-30(20-32(31)33)62-19-1-6-46-15-17-51(18-16-46)35(54)24-47-7-9-48(25-36(55)56)11-13-50(27-38(59)60)14-12-49(10-8-47)26-37(57)58/h2-5,20,29H,1,6-19,21,23-28H2,(H,45,61)(H,55,56)(H,57,58)(H,59,60) |
Clave InChI |
ICWDAESAANBIGG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)
![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)




![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)


![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)

